

A Technical Guide to Potassium Vinyltrifluoroborate: Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Potassium vinyltrifluoroborate*

Cat. No.: *B043214*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium vinyltrifluoroborate is an organoboron compound that has gained significant traction in organic synthesis, particularly in the realm of carbon-carbon bond formation.^{[1][2]} Its stability in the presence of air and moisture, coupled with its versatile reactivity, makes it a valuable reagent in the development of pharmaceuticals, agrochemicals, and advanced materials.^{[1][2][3]} This technical guide provides an in-depth overview of the physical and chemical properties of **potassium vinyltrifluoroborate**, detailed experimental protocols for its application, and visualizations to aid in understanding its structure and reaction pathways.

Core Properties

Potassium vinyltrifluoroborate is a white to yellow, crystalline powder that is hygroscopic.^[3] ^{[4][5]} It is generally stable under standard conditions but should be stored in a cool, dry place under an inert atmosphere to prevent degradation.^{[1][4][5]}

Physical and Chemical Data

The following tables summarize the key physical and chemical properties of **potassium vinyltrifluoroborate**.

Table 1: General and Physical Properties

Property	Value
CAS Number	13682-77-4
Molecular Formula	C ₂ H ₃ BF ₃ K ^{[3][6][7]}
Molecular Weight	133.95 g/mol ^{[3][6][7]}
Appearance	White to yellow powder/solid ^{[1][3][4]}
Melting Point	230 °C (decomposition) ^{[3][4][6]}
Solubility	Slightly soluble in THF and water ^{[3][4]}
Density	1.387 g/cm ³ ^[6]
Flash Point	25.5 °C ^[6]

Table 2: Spectroscopic Data

Spectroscopic Technique	Data Reference
¹ H NMR	Available ^[8]
¹³ C NMR	Available ^{[8][9]}
¹¹ B NMR	Available ^{[8][9]}
¹⁹ F NMR	Available ^{[8][9]}
Infrared (IR) Spectroscopy	Available ^{[7][10][11]}
Raman Spectroscopy	Available ^{[7][9]}

Chemical Reactivity and Applications

The primary application of **potassium vinyltrifluoroborate** lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.^{[2][12][13][14]} This reaction facilitates the formation of a carbon-carbon bond between the vinyl group of the borate and an aryl or heteroaryl electrophile, yielding substituted styrenes.^{[13][14]} These styrenes are important intermediates in the synthesis of polymers and specialty chemicals.^[13]

The trifluoroborate moiety enhances the stability of the vinylboron species, making it easier to handle than the corresponding boronic acid, which is prone to polymerization.[13][14] The reaction typically proceeds under mild conditions with good functional group tolerance.[12][13][14]

Upon hydroboration, **potassium vinyltrifluoroborate** can generate a 1,2-diboraethane intermediate, which can be used as a building block to link two different electrophiles through sequential Suzuki-Miyaura cross-couplings.[15]

Experimental Protocols

Suzuki-Miyaura Cross-Coupling of Potassium Vinyltrifluoroborate

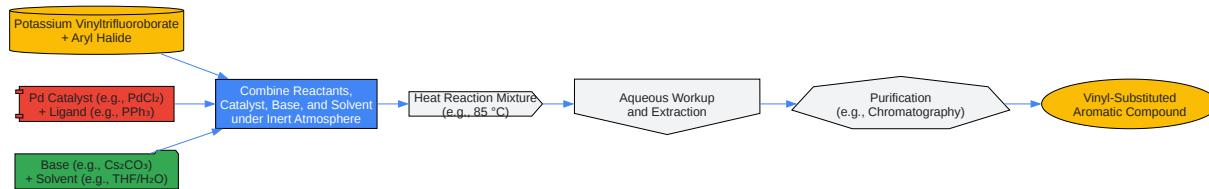
The following is a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between **potassium vinyltrifluoroborate** and an aryl or heteroaryl bromide.

Materials:

- **Potassium vinyltrifluoroborate**
- Aryl or heteroaryl bromide
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) or Palladium(II) chloride (PdCl_2)
- Triphenylphosphine (PPh_3)
- Cesium carbonate (Cs_2CO_3)
- Tetrahydrofuran (THF)
- Water (degassed)

Procedure:[12][13][14][16]

- In a reaction vessel, combine the aryl or heteroaryl bromide (1.0 equiv), **potassium vinyltrifluoroborate** (1.5 equiv), cesium carbonate (3.0 equiv), palladium catalyst (e.g., 2 mol % PdCl_2), and ligand (e.g., 6 mol % PPh_3).


- Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
- Add a degassed mixture of THF and water (typically in a 9:1 or 24:1 ratio) to the reaction vessel.
- Heat the reaction mixture to a specified temperature (e.g., 85 °C) and stir for the required time (e.g., 48 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with water and extract the product with an organic solvent (e.g., CH₂Cl₂).
- Combine the organic layers, wash with brine, and dry over a drying agent (e.g., Na₂SO₄).
- Concentrate the solution under reduced pressure and purify the crude product by a suitable method (e.g., column chromatography) to obtain the desired vinyl-substituted product.

Visualizations

Chemical Structure of Potassium Vinyltrifluoroborate

Caption: Chemical structure of potassium vinyltrifluoroborate.

Experimental Workflow for Suzuki-Miyaura Coupling

[Click to download full resolution via product page](#)

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

Potassium vinyltrifluoroborate is classified as a corrosive solid that can cause severe skin burns and eye damage.[17][18][19] It may also cause respiratory irritation.[19] It is essential to handle this compound in a well-ventilated area, such as a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[17][19][20] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[17][20][21]

Store **potassium vinyltrifluoroborate** in a tightly closed container in a dry and well-ventilated place.[5][19] It is incompatible with strong oxidizing agents and strong reducing agents.[5]

Conclusion

Potassium vinyltrifluoroborate is a highly versatile and stable reagent for the synthesis of vinyl-substituted aromatic and heteroaromatic compounds. Its ease of handling compared to other vinylboron reagents makes it an attractive choice for applications in drug discovery and materials science. A thorough understanding of its properties, reactivity, and safe handling procedures is crucial for its effective and safe utilization in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 13682-77-4: Potassium vinyltrifluoroborate [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. POTASSIUM VINYLTRIFLUOROBORATE | 13682-77-4 [chemicalbook.com]
- 4. POTASSIUM VINYLTRIFLUOROBORATE | 13682-77-4 [amp.chemicalbook.com]

- 5. fishersci.com [fishersci.com]
- 6. Potassium trifluoro(vinyl)borate | CAS#:13682-77-4 | ChemsrC [chemsrc.com]
- 7. Potassium vinyltrifluoroborate | C2H3BF3K | CID 23679353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. spectrabase.com [spectrabase.com]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]
- 13. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. capotchem.cn [capotchem.cn]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 20. tcichemicals.com [tcichemicals.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [A Technical Guide to Potassium Vinyltrifluoroborate: Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b043214#physical-and-chemical-properties-of-potassium-vinyltrifluoroborate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com